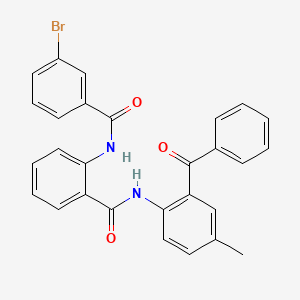
N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of an amide functional group attached to a benzene ring. These compounds often exhibit interesting intermolecular interactions and have been the subject of various structural and theoretical studies to understand their properties and potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of benzoyl chlorides with amines or the amidation of benzoic acids. In the provided papers, similar synthetic strategies are employed for related compounds. For instance, the synthesis of antipyrine derivatives with benzamide moieties is reported, where good yields and spectroscopic characterization are achieved . Another study describes an efficient synthesis strategy for a new benzamide derivative, highlighting the use of readily available reagents . These methods could potentially be adapted for the synthesis of "this compound," although the specific synthesis details for this compound are not provided.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structures of benzamide derivatives, as seen in the papers . These analyses reveal the molecular conformations, dihedral angles between benzene rings, and the presence of intramolecular hydrogen bonds that can influence the stability and reactivity of the compounds. For example, the dihedral angles between benzene rings in similar compounds range from small angles indicating planarity to larger angles showing significant twisting . Such structural information is crucial for understanding the molecular geometry of "this compound."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including hydrogen bonding and π-stacking interactions, which are essential for their biological activity and crystal packing . The presence of substituents on the benzamide rings can influence these interactions, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas due to an intramolecular hydrogen bond . The reactivity of "this compound" could similarly be influenced by its specific substituents and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are often related to their molecular structure. Theoretical calculations, including density functional theory (DFT), are used to predict these properties and to understand the electronic structure of the compounds . For instance, the HOMO-LUMO gap and molecular electrostatic potential (MEP) maps provide insights into the chemical reactivity and potential biological activity of the compounds. The antioxidant properties of some benzamide derivatives have also been determined using experimental assays .
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-bromobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLUWQNHSCCHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
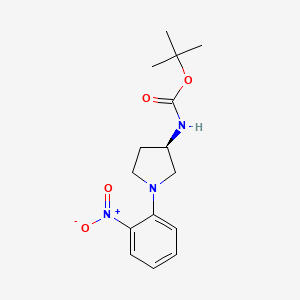
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)
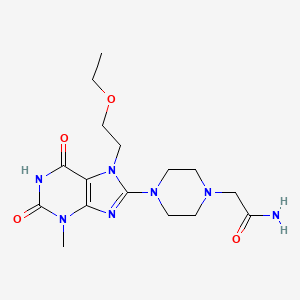

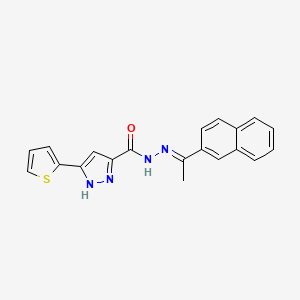
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
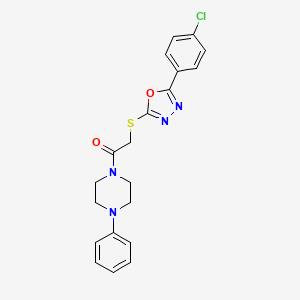

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)
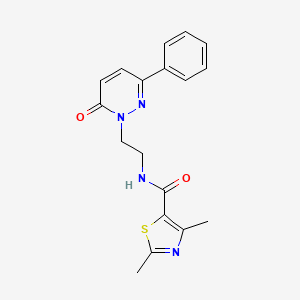
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)